molecular formula C7H4F4 B1329496 2-Fluorobenzotrifluoride CAS No. 392-85-8

2-Fluorobenzotrifluoride

Cat. No. B1329496
M. Wt: 164.1 g/mol
InChI Key: BGVGHYOIWIALFF-UHFFFAOYSA-N
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Patent
US04754084

Procedure details

The general procedure was followed using 11.0 g of 1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane dissolved in 11.15 g of benzene as the liquid feed at a flow rate of 1 ml/hr. Nitrogen was used as the inert carrier. The reactor was charged with 2.0 g of activated carbon. At 400° C. 41% of o-trifluoromethylfluorobenzene was produced.
Name
1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:6][C:5]([F:8])(F)[C:4]1([C:10]([F:13])([F:12])[F:11])F)=[CH2:2]>C1C=CC=CC=1>[F:13][C:10]([F:11])([F:12])[C:4]1[CH:2]=[CH:1][CH:3]=[CH:6][C:5]=1[F:8]

Inputs

Step One
Name
1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane
Quantity
11 g
Type
reactant
Smiles
C(=C)C1C(C(C1)(F)F)(F)C(F)(F)F
Step Two
Name
Quantity
11.15 g
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reactor was charged with 2.0 g of activated carbon
CUSTOM
Type
CUSTOM
Details
At 400° C

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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